molecular formula C11H14O3 B1386512 Methyl 4-(ethoxymethyl)benzoate CAS No. 886531-74-4

Methyl 4-(ethoxymethyl)benzoate

Cat. No.: B1386512
CAS No.: 886531-74-4
M. Wt: 194.23 g/mol
InChI Key: OCVXHGXTIDKNMC-UHFFFAOYSA-N
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Description

Methyl 4-(ethoxymethyl)benzoate is an organic compound with the chemical formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with an ethoxymethyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(ethoxymethyl)benzoate can be synthesized through several methods. One common method involves the reaction between methyl 4-(bromomethyl)benzoate and ethyl alcohol in the presence of iron(II) sulfate (FeSO4) as a mediator . This reaction proceeds under mild conditions without the need for a base or cosolvent .

Another method involves the reaction of methyl 4-(hydroxymethyl)benzoate with ethyl iodide (EtI) in the presence of potassium tert-butoxide (t-BuOK) and dimethylformamide (DMF) . This method is also efficient and widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows the same routes as in laboratory settings but on a larger scale. The use of FeSO4 as a recoverable and reusable mediator makes the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethoxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (t-BuOK) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(ethoxymethyl)benzoic acid.

    Reduction: Formation of 4-(ethoxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(ethoxymethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(ethoxymethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Methyl 4-(ethoxymethyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-(ethoxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-8-9-4-6-10(7-5-9)11(12)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXHGXTIDKNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Hydroxymethyl)benzoic acid methyl ester (2.0 g) and ethyl iodide (3.8 g) were dissolved in N,N-dimethylformamide (60 mL), potassium tert-butoxide (2.8 g) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=10:1 to 5:1) to give the title compound (2.0 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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